molecular formula C14H22ClN3O4S2 B2872826 4-((2-chlorophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide CAS No. 2034356-95-9

4-((2-chlorophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide

Cat. No.: B2872826
CAS No.: 2034356-95-9
M. Wt: 395.92
InChI Key: LOEBZGOMNJMHEC-UHFFFAOYSA-N
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Description

4-((2-chlorophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is a complex organic compound that features a piperidine ring substituted with sulfonamide and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-chlorophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide typically involves multiple steps. One common route starts with the preparation of the piperidine ring, followed by the introduction of the sulfonamide group and the chlorophenyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

4-((2-chlorophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

4-((2-chlorophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for the treatment of various diseases, including infections and cancer.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-((2-chlorophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-((2-chlorophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide include other sulfonamide derivatives and piperidine-based compounds. Examples include:

  • N-(2-chlorophenyl)-N’-methylpiperidine-1-sulfonamide
  • 4-(methylsulfonamido)piperidine
  • N,N-dimethyl-4-(phenylsulfonamido)piperidine

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-[[(2-chlorophenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClN3O4S2/c1-17(2)24(21,22)18-9-7-12(8-10-18)11-16-23(19,20)14-6-4-3-5-13(14)15/h3-6,12,16H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOEBZGOMNJMHEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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